molecular formula C12H15F2NO4S B2908019 6-(3,4-Difluorobenzenesulfonamido)hexanoic acid CAS No. 726150-03-4

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid

Cat. No.: B2908019
CAS No.: 726150-03-4
M. Wt: 307.31
InChI Key: CSRMPLDUCOMJGM-UHFFFAOYSA-N
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Description

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid is a chemical compound with the molecular formula C12H15F2NO4S and a molecular weight of 307.32 g/mol . It is characterized by the presence of a hexanoic acid chain attached to a 3,4-difluorobenzenesulfonamido group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-(3,4-Difluorobenzenesulfonamido)hexanoic acid typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: This compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorobenzenesulfonamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobenzenesulfonamido group allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid can be compared with other similar compounds, such as:

    6-(3,4-Dichlorobenzenesulfonamido)hexanoic acid: Similar structure but with chlorine atoms instead of fluorine.

    6-(3,4-Dibromobenzenesulfonamido)hexanoic acid: Similar structure but with bromine atoms instead of fluorine.

The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated counterparts .

Properties

IUPAC Name

6-[(3,4-difluorophenyl)sulfonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4S/c13-10-6-5-9(8-11(10)14)20(18,19)15-7-3-1-2-4-12(16)17/h5-6,8,15H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRMPLDUCOMJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCCCCC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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